molecular formula C5HBrN2O2S B2477787 4-Bromo-5-nitrothiophene-2-carbonitrile CAS No. 31845-00-8

4-Bromo-5-nitrothiophene-2-carbonitrile

Cat. No. B2477787
Key on ui cas rn: 31845-00-8
M. Wt: 233.04
InChI Key: WHIYTPLNDQYIBZ-UHFFFAOYSA-N
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Patent
US07385066B2

Procedure details

A 5-L, three neck, round bottom flask equipped with a temperature probe, mechanical stirrer, and a reflux condenser was charged with 4-Bromo-5-nitro-thiophene-2-carbaldehyde oxime (Example 25: step c; 441.0 g, 1.76 mol). Acetic anhydride (2.5 L) was added causing an endothermic reaction from 22° C. to 17° C. The resulting yellow slurry was heated to reflux. At 100° C. the reaction became a black solution. After 2 hours at 130° C., TLC analysis (2:1 heptane/EtOAc) showed reaction completion and the heat was removed. The mixture was transferred to a rotary evaporator and concentrated to dryness. The residue was diluted with CH2Cl2 (3L), and H2O (3L). The layers were separated and the organic layer was washed with H2O (3L), dried over MgSO4, and concentrated to give the desired title compound as a tan solid (350.85 g, 86%). 1H-NMR (DMSO): δ 8.3 (1H, s).
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-Bromo-5-nitro-thiophene-2-carbaldehyde oxime
Quantity
441 g
Type
reactant
Reaction Step Two
Quantity
2.5 L
Type
reactant
Reaction Step Three
Name
heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:10]=[N:11]O)[S:5][C:6]=1[N+:7]([O-:9])=[O:8].C(OC(=O)C)(=O)C>CCCCCCC.CCOC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([C:10]#[N:11])[S:5][C:6]=1[N+:7]([O-:9])=[O:8] |f:2.3|

Inputs

Step One
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
4-Bromo-5-nitro-thiophene-2-carbaldehyde oxime
Quantity
441 g
Type
reactant
Smiles
BrC=1C=C(SC1[N+](=O)[O-])C=NO
Step Three
Name
Quantity
2.5 L
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an endothermic reaction from 22° C. to 17° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting yellow slurry was heated to reflux
CUSTOM
Type
CUSTOM
Details
At 100° C.
CUSTOM
Type
CUSTOM
Details
reaction completion
CUSTOM
Type
CUSTOM
Details
the heat was removed
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a rotary evaporator
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
ADDITION
Type
ADDITION
Details
The residue was diluted with CH2Cl2 (3L), and H2O (3L)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with H2O (3L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(SC1[N+](=O)[O-])C#N
Measurements
Type Value Analysis
AMOUNT: MASS 350.85 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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